![molecular formula C9H18ClNO B13574729 {2-Aminospiro[3.4]octan-2-yl}methanolhydrochloride](/img/structure/B13574729.png)
{2-Aminospiro[3.4]octan-2-yl}methanolhydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
{2-Aminospiro[3.4]octan-2-yl}methanolhydrochloride is a chemical compound with the molecular formula C9H17NO·HCl. It is known for its unique spirocyclic structure, which consists of a spiro[3.4]octane ring system. This compound is often used in various scientific research applications due to its interesting chemical properties and potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of {2-Aminospiro[3.4]octan-2-yl}methanolhydrochloride typically involves the following steps:
Formation of the Spirocyclic Ring: The spirocyclic ring can be formed through a cyclization reaction involving a suitable precursor. This step often requires specific catalysts and reaction conditions to ensure the correct formation of the spirocyclic structure.
Introduction of the Amino Group: The amino group can be introduced through a nucleophilic substitution reaction. Common reagents for this step include amines and suitable leaving groups.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
化学反应分析
Types of Reactions
Oxidation: {2-Aminospiro[3.4]octan-2-yl}methanolhydrochloride can undergo oxidation reactions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into various reduced forms, depending on the reagents and conditions used.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group or hydroxyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted spirocyclic compounds.
科学研究应用
{2-Aminospiro[3.4]octan-2-yl}methanolhydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of {2-Aminospiro[3.4]octan-2-yl}methanolhydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- {2-Aminospiro[3.4]octan-2-yl}methanol
- {2-Aminospiro[3.4]octan-2-yl}methanolacetate
- {2-Aminospiro[3.4]octan-2-yl}methanolbenzoate
Uniqueness
{2-Aminospiro[3.4]octan-2-yl}methanolhydrochloride is unique due to its hydrochloride salt form, which can enhance its solubility and stability. This makes it particularly useful in various research and industrial applications where these properties are advantageous.
属性
分子式 |
C9H18ClNO |
|---|---|
分子量 |
191.70 g/mol |
IUPAC 名称 |
(2-aminospiro[3.4]octan-2-yl)methanol;hydrochloride |
InChI |
InChI=1S/C9H17NO.ClH/c10-9(7-11)5-8(6-9)3-1-2-4-8;/h11H,1-7,10H2;1H |
InChI 键 |
YPMBWVVKNUIZBV-UHFFFAOYSA-N |
规范 SMILES |
C1CCC2(C1)CC(C2)(CO)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



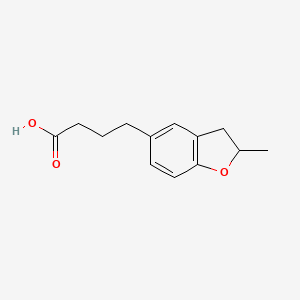

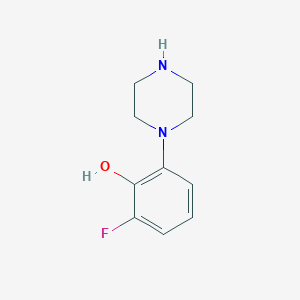
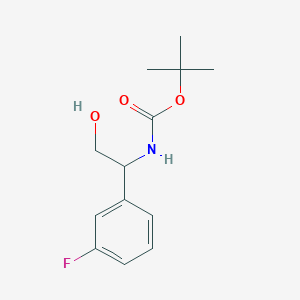
![tert-butyl (2R)-2-{[(tert-butyldiphenylsilyl)oxy]methyl}-5-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate](/img/structure/B13574690.png)

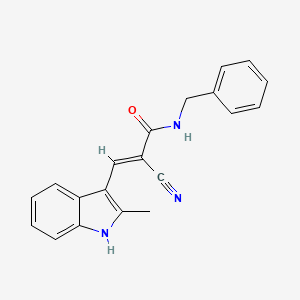
![4-ethynyl-N-(1-{[(4-sulfamoylphenyl)carbamoyl]methyl}piperidin-3-yl)-1-benzofuran-2-carboxamide](/img/structure/B13574699.png)
![Methyl 2-[(5-nitropyridin-2-yl)amino]acetate](/img/structure/B13574707.png)
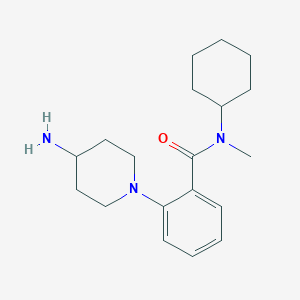
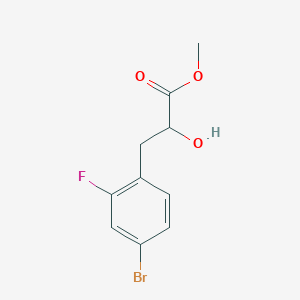
![{2-Oxabicyclo[2.2.1]heptan-1-yl}methanol](/img/structure/B13574715.png)

